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CAS No.: 1289106-07-5
Cat. No.: B1432105
. J

Structural Dynamics, Synthetic Pathways, and
Heterocyclic Utility
Part 1: Executive Technical Summary

2-Chloro-3-formylbenzoic acid (CAS: 1289106-07-5) represents a specialized class of
polysubstituted aromatic building blocks. Unlike simple benzoic acids, this molecule possesses
three contiguous functional groups on the benzene ring: a carboxylic acid at C1, a chlorine
atom at C2, and a formyl (aldehyde) group at C3.

This specific substitution pattern creates a "steric pressure cooker,” forcing the molecule into
unique conformational equilibria that drive its reactivity. It serves as a critical intermediate in the
synthesis of 4-chloroisoindolin-1-ones and 5-chlorophthalazinones, scaffolds ubiquitous in
modern oncology (e.g., PARP inhibitors) and kinase inhibitor discovery.
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Physicochemical Parameter Data / Value
CAS Number 1289106-07-5
Molecular Formula CsHsCIOs
Molecular Weight 184.58 g/mol

) ) ~3.2 (influenced by ortho-Cl electron
Predicted pKa (Acid) ihd )
withdrawa

Appearance White to off-white crystalline solid

Soluble in DMSO, MeOH, DMF; sparingly

Solubility soluble in water.[1][2][3][4]

Part 2: Structural Dynamics & Tautomerism[5]

To use this molecule effectively, one must understand that it rarely exists solely as the open-
chain aldehyde depicted in databases. It undergoes ring-chain tautomerism.[2][5]

The proximity of the carboxylic acid (C1) and the formyl group (C3) is mediated by the bulky
Chlorine atom at C2. However, the electrophilic aldehyde is still susceptible to intramolecular
nucleophilic attack by the carboxylate oxygen, establishing an equilibrium with the cyclic lactol
form, 4-chloro-3-hydroxyphthalide.

Mechanistic Implication[6][7]

e In Solution (DMSO/MeOH): The equilibrium shifts depending on solvent polarity. In protic
solvents, the open form is often accessible for imine formation.

e In Solid State: Many o-formylbenzoic acids crystallize as the cyclic lactol (pseudo-acid).

¢ Reactivity Consequence: When reacting with nucleophiles (amines/hydrazines), the
mechanism often proceeds through the ring-opening of the lactol, which acts as a "masked"
aldehyde.
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Figure 1: Ring-chain tautomerism equilibrium. The bulky 2-Chloro substituent (not shown in text
labels but implied structurally) sterically crowds the reactive centers, influencing the equilibrium
constant.

Part 3: Synthetic Pathways[2][7][9]

The synthesis of 1,2,3-trisubstituted benzenes is non-trivial due to directing group conflicts.
Two primary routes are validated for high-purity production.[8]

Route A: Oxidation of 2-Chloro-3-methylbenzoic Acid (Scalable)

This is the preferred industrial route as it avoids cryogenic lithiation conditions.

e Precursor: 2-Chloro-3-methylbenzoic acid.[6][9]

e Reagent: KMnOa (aqueous, reflux) or catalytic Co/Mn oxidation with O2.

o Challenge: Over-oxidation to the di-acid (3-chlorophthalic acid) must be controlled.

o Selectivity Control: Monitoring reaction time is critical to stop at the aldehyde stage.

Route B: Directed Ortho-Lithiation (Lab Scale)

Used when specific isotopic labeling is required or starting from 2-chlorobenzoic acid.

¢ Protection: Convert 2-chlorobenzoic acid to an amide or oxazoline (Directing Group).
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e Lithiation: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.
e Electrophile: DMF (N,N-Dimethylformamide).
o Deprotection: Acidic hydrolysis to release the aldehyde and acid.

Part 4: Reactivity Profile & Heterocyclic Synthesis

The core value of 2-chloro-3-formylbenzoic acid lies in its ability to condense with
binucleophiles to form fused heterocycles. The 2-chloro position is strategically important: it
remains on the aromatic ring after cyclization, providing a handle for Suzuki-Miyaura or
Buchwald-Hartwig couplings in late-stage drug functionalization.

1. Synthesis of 4-Chloroisoindolin-1-ones

Reaction with primary amines (

) yields isoindolinones. This reaction proceeds via imine formation followed by intramolecular
acylation (or vice versa, depending on pH).

o Conditions: MeOH or EtOH, Reflux, sometimes with catalytic acetic acid.
o Mechanism: Reductive amination is not required if the target is the lactam (isoindolinone).

* Yields: Typically 75-90%.

2. Synthesis of 5-Chlorophthalazin-1(2H)-ones

Reaction with hydrazine hydrate (

) yields the phthalazinone scaffold.
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Figure 2: Divergent synthesis workflow. The 2-chloro substituent is preserved, allowing for

modular library generation via Palladium catalysis.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of N-Benzyl-4-chloroisoindolin-1-one Objective: To convert the open

acid/lactol precursor into a stable pharmacophore.

Materials:
¢ 2-Chloro-3-formylbenzoic acid (1.0 eq, 184.6 mg/mmol)

¢ Benzylamine (1.1 eq)
¢ Methanol (anhydrous, 10 mL/mmol)

o Acetic Acid (glacial, catalytic, 0.1 eq)

Step-by-Step Methodology:
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» Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-3-
formylbenzoic acid in Methanol. Note: The solution may remain cloudy until heating.

* Amine Addition: Add Benzylamine dropwise. An exotherm may be observed. The solution
often clears as the ammonium salt forms.

o Cyclization: Add catalytic Acetic Acid. Heat the reaction mixture to reflux (65°C) for 4-6
hours.

o Validation Point: Monitor by TLC (SiOz, 50% EtOAc/Hexanes). The starting material (polar,
baseline/streaking) should disappear, replaced by a less polar UV-active spot (Product).

e Work-up: Cool to room temperature. The product often precipitates directly.
o If precipitate forms: Filter and wash with cold MeOH.

o If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCI (to remove
excess amine) and Brine. Dry over Na2SOa.

Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Part 6: Quality Control & Analytics

To ensure scientific integrity, the following analytical signatures confirm the identity of the
molecule and distinguish it from its isomers (e.g., 2-chloro-4-formyl).
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Technique Expected Signature / Criteria

Aldehyde peak: ~10.2 ppm (s, 1H) - If in open
1H NMR (DMSO-ds) form.Lactol peak: ~6.8 ppm (s, 1H) - If in cyclic
-Ue
form.Aromatic: 3 distinct protons (multiplets 7.5—

8.0 ppm).

Carbonyl (Aldehyde): ~188 ppm.Carbonyl
13C NMR (Acid): ~165 ppm.C-Cl: ~130-135 ppm (distinct

shift due to ortho-disubstitution).

HPLC Purity >95% (Area %). Detection @ 254 nm.

[M-H]~ = 182.9 (Negative mode favored for

Mass Spec (ESI
pec (ESI) carboxylic acids).

Critical QC Note: Due to the ring-chain tautomerism, the melting point can vary based on the
crystallization solvent (which dictates the lactol vs. open acid ratio in the crystal lattice). Always
rely on NMR for definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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